![molecular formula C20H14Br2N6O B2971083 4-({6-Amino-5-bromo-2-[(2-bromo-4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile CAS No. 1246746-61-1](/img/structure/B2971083.png)
4-({6-Amino-5-bromo-2-[(2-bromo-4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({6-Amino-5-bromo-2-[(2-bromo-4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile is a useful research compound. Its molecular formula is C20H14Br2N6O and its molecular weight is 514.181. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-({6-Amino-5-bromo-2-[(2-bromo-4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile , also known as Etravirine , is a synthetic non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily used in the treatment of HIV. Its unique chemical structure enables it to effectively inhibit the reverse transcriptase enzyme, which is crucial for HIV replication. This article details its biological activity, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C20H15BrN6O |
Molecular Weight | 435.28 g/mol |
CAS Number | 269055-15-4 |
Synonyms | Etravirine |
Etravirine functions by binding to the reverse transcriptase enzyme of HIV, inhibiting its activity. This prevents the conversion of viral RNA into DNA, a critical step in the HIV life cycle. Its structural features allow it to maintain efficacy against HIV strains that have developed resistance to other NNRTIs.
Biological Activity
- Antiviral Efficacy : Etravirine has demonstrated potent antiviral activity against various HIV strains, particularly those resistant to first-generation NNRTIs like Nevirapine and Efavirenz. Studies have shown that it retains effectiveness even in the presence of multiple mutations within the reverse transcriptase gene.
- Resistance Profile : The compound's unique structure allows it to circumvent resistance mechanisms that affect other NNRTIs. Clinical trials have indicated that patients with prior treatment failures can benefit from regimens including Etravirine.
- Pharmacokinetics : Etravirine is characterized by a half-life that supports once or twice daily dosing, making it convenient for patient adherence. It is metabolized primarily in the liver via cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4.
Case Studies
Several clinical studies have evaluated the efficacy and safety of Etravirine in various patient populations:
- Study on Treatment-Experienced Patients : A pivotal study involving treatment-experienced patients showed that those receiving Etravirine as part of their regimen achieved significant viral load reductions compared to those receiving placebo.
- Long-term Safety and Efficacy : Longitudinal studies have assessed the long-term safety profile of Etravirine, revealing a low incidence of adverse effects compared to other antiretroviral therapies .
- Combination Therapy : Research has also explored Etravirine's role in combination therapies with other classes of antiretrovirals, demonstrating improved outcomes in treatment-naive patients .
Research Findings
Recent research highlights several important aspects of Etravirine's biological activity:
- In vitro Studies : Laboratory studies indicate that Etravirine effectively inhibits HIV replication at low concentrations, with an IC50 value indicating high potency against both wild-type and resistant strains .
- Clinical Application : It is often included in salvage therapy regimens for patients with extensive treatment history due to its ability to target resistant viral populations effectively .
科学研究应用
The compound 4-({6-Amino-5-bromo-2-[(2-bromo-4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile is similar in structure to Etravirine, an antiretroviral drug . Etravirine, also known as TMC-125, is marketed under the brand name Intelence® by Tibotec and is used to treat HIV as a non-nucleoside reverse transcriptase inhibitor (NNRTI) .
The primary application of 4-({6-Amino-5-bromo-2-[(4-cyanophenyl)amino]-pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile is as an intermediate in the synthesis of Etravirine . The improved process for preparing 4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethyl benzonitrile involves reacting a tetra halogenated pyrimidine derivative with an aminobenzene derivative and then brominating the product .
The synthesis of Etravirine involves several steps :
- Reacting 4-(4,6-dihydroxypyrimidin-2-ylamino)benzonitrile with phosphorus oxychloride in Ν,Ν-dimethyl aniline to produce 4-(4,6-dichloro pyrimidin-2-ylamino)benzonitrile.
- Reacting 4-(4,6-dichloro pyrimidin-2-ylamino)benzonitrile with 4-hydroxy-3,5-dimethylbenzonitrile in the presence of NMP and potassium carbonate to produce 4-(6-chloro-2-(4-cyanophenylamino)pyrimidin-4-yloxy)-3,5-dimethylbenzonitrile.
- Amination of 4-(6-chloro-2-(4-cyanophenylamino)pyrimidin-4-yloxy)-3,5-dimethylbenzonitrile in the presence of ammonia in 1,4-dioxane to yield 4-(6-amino-2-(4-cyanophenylamino)pyrimidin-4-yloxy)-3,5-dimethylbenzonitrile.
- Bromination of 4-(6-amino-2-(4-cyanophenylamino)pyrimidin-4-yloxy)-3,5-dimethylbenzonitrile in the presence of bromine and dichloromethane to produce 4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethyl benzonitrile.
属性
IUPAC Name |
4-[6-amino-5-bromo-2-(2-bromo-4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Br2N6O/c1-10-5-13(9-24)6-11(2)17(10)29-19-16(22)18(25)27-20(28-19)26-15-4-3-12(8-23)7-14(15)21/h3-7H,1-2H3,(H3,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVIHNSVZRTQTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=C(C=C(C=C3)C#N)Br)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Br2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。